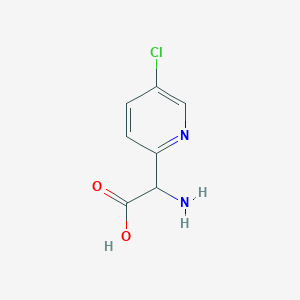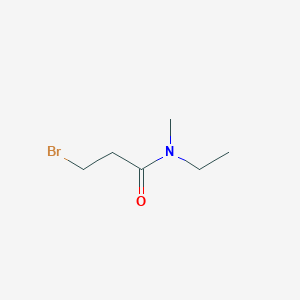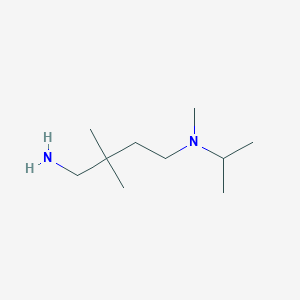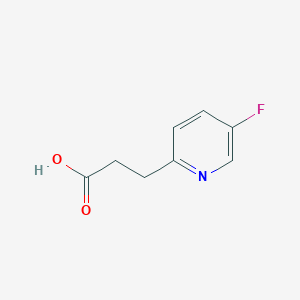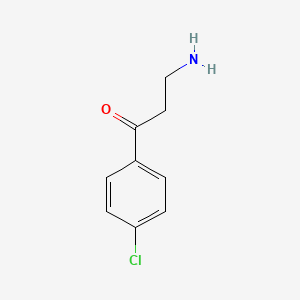
2-(p-Chlorbenzoyl)-ethylamin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(p-Chlorbenzoyl)-ethylamin is an organic compound characterized by the presence of a p-chlorobenzoyl group attached to an ethylamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(p-Chlorbenzoyl)-ethylamin typically involves the reaction of p-chlorobenzoyl chloride with ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted at room temperature and under an inert atmosphere to prevent any side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反応の分析
Types of Reactions
2-(p-Chlorbenzoyl)-ethylamin can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the p-chlorobenzoyl group to a p-chlorobenzyl group.
Substitution: The chlorine atom in the p-chlorobenzoyl group can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products Formed
- p-Chlorobenzoic acid or p-chlorobenzamide. p-Chlorobenzylamine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(p-Chlorbenzoyl)-ethylamin has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
作用機序
The mechanism of action of 2-(p-Chlorbenzoyl)-ethylamin involves its interaction with specific molecular targets, such as enzymes or receptors. The p-chlorobenzoyl group can form hydrogen bonds or hydrophobic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The ethylamine moiety can also interact with amino acid residues in the active site, further stabilizing the compound-enzyme complex.
類似化合物との比較
Similar Compounds
p-Chlorobenzylamine: Similar structure but lacks the carbonyl group.
p-Chlorobenzamide: Contains a carbonyl group but lacks the ethylamine moiety.
p-Chlorobenzoic acid: Contains a carboxyl group instead of an amide or amine group.
Uniqueness
2-(p-Chlorbenzoyl)-ethylamin is unique due to the presence of both the p-chlorobenzoyl and ethylamine groups, which allows it to participate in a wider range of chemical reactions and interactions compared to its similar compounds. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in scientific research.
特性
分子式 |
C9H10ClNO |
|---|---|
分子量 |
183.63 g/mol |
IUPAC名 |
3-amino-1-(4-chlorophenyl)propan-1-one |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-7(2-4-8)9(12)5-6-11/h1-4H,5-6,11H2 |
InChIキー |
UPMSXYUQAGTNJD-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1C(=O)CCN)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




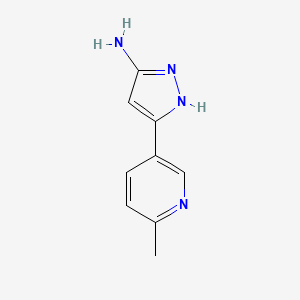
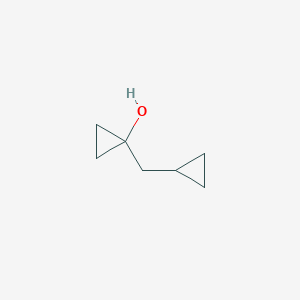
![1-[(4-Methylpyridin-2-yl)methyl]piperazine](/img/structure/B13606448.png)
![6,6-Dimethylbicyclo[3.1.1]heptane-2-carboxylic acid](/img/structure/B13606456.png)
![lithium(1+)5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate](/img/structure/B13606458.png)

